3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amin
Übersicht
Beschreibung
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine is an organic compound that features a naphthalene ring linked to a phenylpropylamine structure through an ether bond
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine typically involves the reaction of naphthalen-1-ol with 1-phenylpropan-1-amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols .
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Naphthalen-1-yloxy)-acetic acid derivatives: These compounds share the naphthalene-1-yloxy moiety but differ in their functional groups and overall structure.
Naphthalene-substituted aromatic esters: These compounds feature naphthalene rings linked to aromatic esters, offering different chemical properties and reactivity
Uniqueness
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine is unique due to its specific combination of a naphthalene ring and a phenylpropylamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biologische Aktivität
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine, also known as N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety linked to a phenylpropane backbone. Its IUPAC name reflects these structural intricacies, and it is characterized by the presence of dimethyl amine groups. The molecular formula is C₁₈H₁₉N₃O, and it has been assigned the CAS number 119356-76-2.
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine primarily acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which enhances serotonergic neurotransmission. This mechanism underlies its potential therapeutic applications in treating mood disorders such as depression and anxiety disorders.
Additionally, the compound has been shown to interact with cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of other drugs and suggests further implications in neuroprotection and synaptic plasticity.
Antidepressant Effects
Research indicates that 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine exhibits significant antidepressant-like effects in animal models. In studies involving forced swim tests and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting an increase in antidepressant activity compared to control groups .
Anticancer Potential
The compound's structural similarities to other biologically active compounds have prompted investigations into its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The cytotoxicity was evaluated using MTT assays, revealing that 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine has a higher efficacy than some established anticancer agents like Tamoxifen .
Case Studies
A series of studies have been conducted to evaluate the biological activity of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amines:
Eigenschaften
IUPAC Name |
3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.